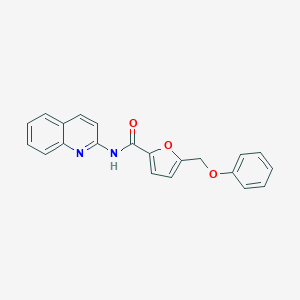
5-(phenoxymethyl)-N-(2-quinolinyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(phenoxymethyl)-N-(2-quinolinyl)-2-furamide, commonly known as PQA, is a chemical compound that has been extensively studied for its potential use in scientific research. PQA is a furamidine derivative that exhibits a broad spectrum of biological activities, including antitumor, antiviral, and antiparasitic properties.
作用機序
The exact mechanism of action of PQA is not fully understood. However, it is believed that PQA exerts its biological effects by binding to DNA and interfering with DNA replication and transcription. This results in the inhibition of cell growth and proliferation, which is thought to be responsible for the antitumor and antiviral properties of PQA.
Biochemical and Physiological Effects:
PQA has been shown to exhibit a number of biochemical and physiological effects. Studies have shown that PQA can induce apoptosis, or programmed cell death, in cancer cells. PQA has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This is thought to be responsible for the antitumor properties of PQA. Additionally, PQA has been shown to exhibit anti-inflammatory effects, which may be beneficial in the treatment of a number of inflammatory diseases.
実験室実験の利点と制限
PQA has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. PQA also exhibits a broad spectrum of biological activities, making it a useful tool for studying a wide range of biological processes. However, there are also some limitations to the use of PQA in laboratory experiments. One of the main limitations is that PQA is highly cytotoxic, which can limit its use in certain experiments. Additionally, PQA has been shown to exhibit some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for the study of PQA. One area of research that is currently being explored is the use of PQA in combination with other drugs for the treatment of cancer. Studies have shown that PQA can enhance the activity of other antitumor drugs, which may lead to more effective cancer treatments. Additionally, there is ongoing research into the use of PQA for the treatment of parasitic diseases, such as malaria and leishmaniasis. Finally, there is also interest in the development of new derivatives of PQA with improved biological activity and reduced toxicity.
合成法
The synthesis of PQA involves the reaction of 2-aminobenzonitrile with furfural in the presence of hydrochloric acid. The resulting intermediate is then reacted with phenyl chloroformate to obtain PQA. The synthesis of PQA is relatively simple and can be carried out in a laboratory setting with ease.
科学的研究の応用
PQA has been extensively studied for its potential use in scientific research. One of the most promising applications of PQA is in the field of antitumor research. Studies have shown that PQA exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. PQA has also been shown to exhibit antiviral activity against a number of viruses, including HIV, herpes simplex virus, and cytomegalovirus.
特性
製品名 |
5-(phenoxymethyl)-N-(2-quinolinyl)-2-furamide |
|---|---|
分子式 |
C21H16N2O3 |
分子量 |
344.4 g/mol |
IUPAC名 |
5-(phenoxymethyl)-N-quinolin-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C21H16N2O3/c24-21(23-20-13-10-15-6-4-5-9-18(15)22-20)19-12-11-17(26-19)14-25-16-7-2-1-3-8-16/h1-13H,14H2,(H,22,23,24) |
InChIキー |
HYXGATZKHDYURN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC4=CC=CC=C4C=C3 |
正規SMILES |
C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzoxazole-5-carboxylate](/img/structure/B270520.png)
![methyl 6-{[2-methoxy-4-(methylsulfanyl)benzoyl]amino}-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B270522.png)
![3,3-Dimethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)amino]-5-oxopentanoic acid](/img/structure/B270525.png)
![N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide](/img/structure/B270527.png)
![N-[3-(pentafluorophenoxy)propyl]thiophene-2-carboxamide](/img/structure/B270529.png)
![2-({[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B270533.png)
![(2-{2-[(4-Benzoyl-1-piperazinyl)carbonyl]anilino}-2-oxoethoxy)acetic acid](/img/structure/B270534.png)
![N-[3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]methanesulfonamide](/img/structure/B270535.png)

![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7-iodo-4(3H)-quinazolinone](/img/structure/B270538.png)
![(2-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B270541.png)
![6-[(6-Methyl-1,3-benzodioxol-5-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B270543.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide](/img/structure/B270544.png)
![4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid](/img/structure/B270545.png)